molecular formula C17H23ClN6O2 B2584047 1-(3-Chloro-4-methoxyphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea CAS No. 1207031-53-5

1-(3-Chloro-4-methoxyphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2584047
CAS RN: 1207031-53-5
M. Wt: 378.86
InChI Key: APMJCSZAZOWYOE-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloro-4-methoxyphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea” has a molecular formula of C17H23ClN6O2. Its average mass is 378.857 Da and its monoisotopic mass is 378.157104 Da .

Scientific Research Applications

Agricultural Chemistry Applications

Chlorimuron-ethyl, a compound with a structure that shares similarities with the target chemical, is used as an herbicide. Its degradation in the environment, particularly through microbial action, highlights its relevance in studies focusing on soil and water contamination and the role of microbes in breaking down herbicide residues. For example, Aspergillus niger has been shown to degrade chlorimuron-ethyl, indicating the importance of microbial pathways in environmental detoxification (Sharma, Banerjee, & Choudhury, 2012).

Organic Chemistry and Synthesis

Research in organic chemistry often explores the synthesis and properties of complex molecules. For instance, studies have focused on the synthesis of heterocyclic ureas and their potential for forming multiply hydrogen-bonded complexes, indicating their utility in designing new molecular structures and materials (Corbin et al., 2001). Another example is the work on directed lithiation of similar compounds, which provides valuable insights into synthetic strategies for modifying chemical structures to achieve desired properties (Smith, El-Hiti, & Alshammari, 2013).

Pharmacological Research

In pharmacology, the investigation into nonpeptide agonists for specific receptors demonstrates the application of similar compounds in drug discovery. For example, the identification of a nonpeptidic agonist of the urotensin-II receptor showcases the potential of structurally complex molecules in developing new therapeutic agents (Croston et al., 2002).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN6O2/c1-11-21-15(10-16(22-11)24(2)3)19-7-8-20-17(25)23-12-5-6-14(26-4)13(18)9-12/h5-6,9-10H,7-8H2,1-4H3,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMJCSZAZOWYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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